
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine typically involves the reaction of 2-chloro-6-hydroxypyridine with 2-methyl-2H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole moiety to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives of the triazole moiety.
Aplicaciones Científicas De Investigación
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of neuroprotective and anti-inflammatory agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-methylpyridine: Similar in structure but lacks the triazole moiety.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a different heterocyclic ring.
2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Features a benzotriazole moiety instead of a triazole.
Uniqueness
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1184913-59-4 |
|---|---|
Fórmula molecular |
C9H9ClN4O |
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
2-chloro-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine |
InChI |
InChI=1S/C9H9ClN4O/c1-14-8(11-6-12-14)5-15-9-4-2-3-7(10)13-9/h2-4,6H,5H2,1H3 |
Clave InChI |
ZHLRXIVDCONTDN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)COC2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


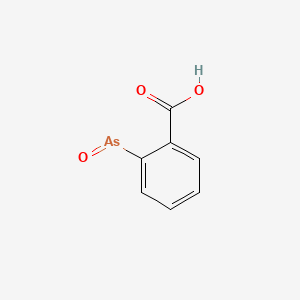
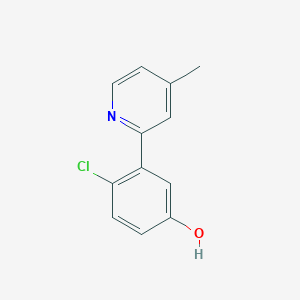
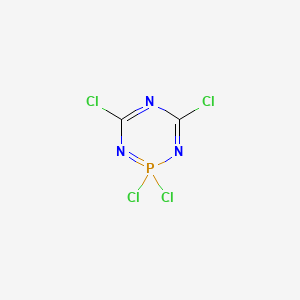
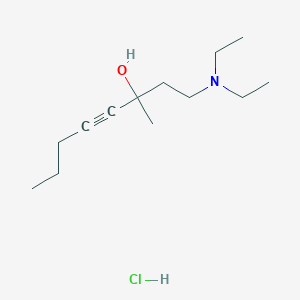
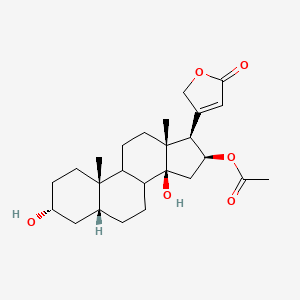


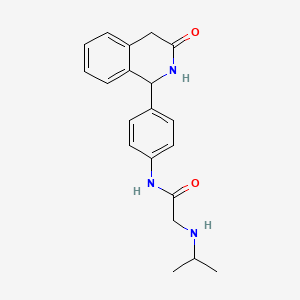

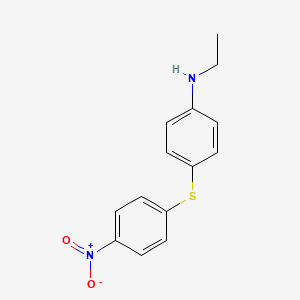
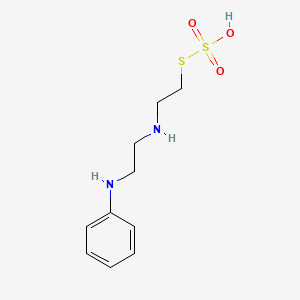
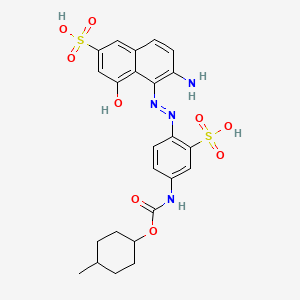
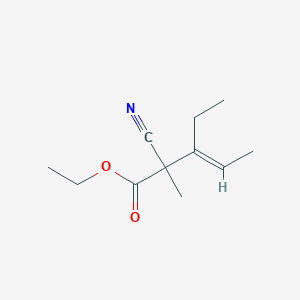
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)
